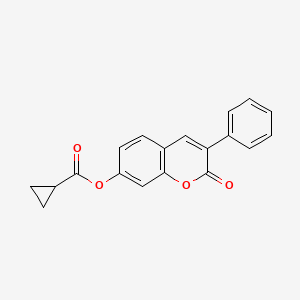

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

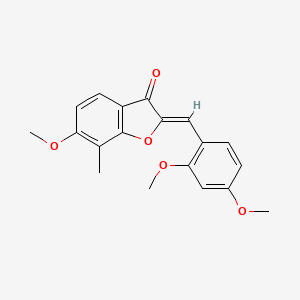

“2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of this compound, as with other coumarins, consists of a benzene ring fused with a α-pyrone nucleus . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of New Heterocyclic Derivatives : Khalil, Sayed, and Raslan (2013) describe the synthesis of new pyrazolo(5,1-c)triazine, triazolo(5,1-c)triazine, triazino(4,3-b)indazole, and benzimidazo(2,1-c)triazine derivatives incorporating a chromen-2-one moiety. These compounds demonstrate the chemical versatility of the chromenyl cyclopropanecarboxylate structure in creating complex heterocyclic compounds (Khalil, Sayed, & Raslan, 2013).

Catalyzed Enyne Cyclization and Cyclopropane Cleavage : Nevado, Ferrer, and Echavarren (2004) discuss the platinum-catalyzed cyclopropanation of enol ethers by alkynes, leading to oxepane derivatives or dihydrobenzofurans, highlighting the role of cyclopropane structures in the formation of complex organic compounds (Nevado, Ferrer, & Echavarren, 2004).

Pharmaceutical Applications

- Anticancer Activity : Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates and evaluated their anticancer activity against human cancer cell lines. This research demonstrates the potential pharmaceutical applications of chromenyl compounds in cancer treatment (Kumar et al., 2013).

Material Science Applications

- Non-linear Optical Properties : Arif et al. (2022) reported on the synthesis of chromene derivatives and analyzed their electronic, structural, and non-linear optical properties. These findings indicate the applicability of such compounds in material science, particularly in areas like photonics (Arif et al., 2022).

Organic Chemistry and Catalysis

- Synthesis of Furo[3,2-c]chromene : Gong et al. (2014) developed a novel method for the synthesis of 4H-furo[3,2-c]chromene through the cycloisomerization of cyclopropenes containing a chroman-4-one motif. This research showcases the role of cyclopropane-based compounds in facilitating complex organic synthesis (Gong et al., 2014).

properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRODVZMTCIGPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)

![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)